
4,5-Dichloro-1-hydroxymethylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dichloro-1H-imidazol-1-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring and a hydroxymethyl group attached to the nitrogen at the 1 position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methanol typically involves the chlorination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloroimidazole with formaldehyde under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of (4,5-Dichloro-1H-imidazol-1-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dichloro-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.
Major Products Formed
Oxidation: Formation of 4,5-dichloro-1H-imidazole-1-carboxaldehyde or 4,5-dichloro-1H-imidazole-1-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1H-imidazole or 4,5-dichloro-1H-imidazole-1-methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,5-Dichloro-1H-imidazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the hydroxymethyl group can enhance its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol: Similar structure but with a phenyl group attached.
4,5-Dichloro-1H-imidazole: Lacks the hydroxymethyl group.
1-Methyl-1H-imidazol-4-yl)methanol: Lacks the chlorine atoms.
Uniqueness
(4,5-Dichloro-1H-imidazol-1-yl)methanol is unique due to the combination of chlorine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
119552-43-1 |
|---|---|
Fórmula molecular |
C4H4Cl2N2O |
Peso molecular |
166.99 g/mol |
Nombre IUPAC |
(4,5-dichloroimidazol-1-yl)methanol |
InChI |
InChI=1S/C4H4Cl2N2O/c5-3-4(6)8(2-9)1-7-3/h1,9H,2H2 |
Clave InChI |
VLNRTXUSGVSYRD-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1CO)Cl)Cl |
SMILES canónico |
C1=NC(=C(N1CO)Cl)Cl |
Sinónimos |
4,5-Dichloro-1-hydroxymethylimidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


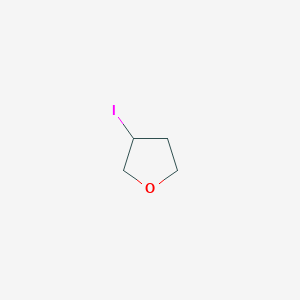
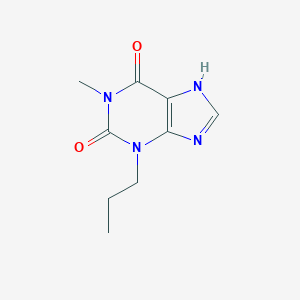

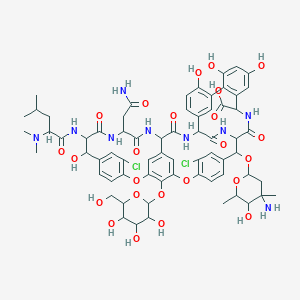

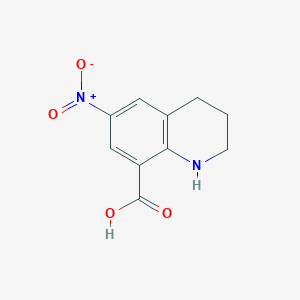
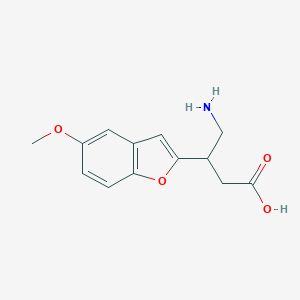
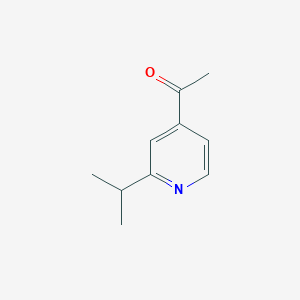
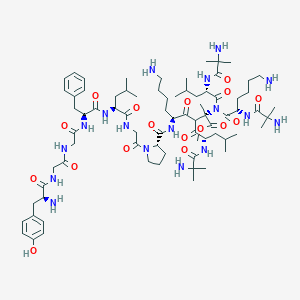
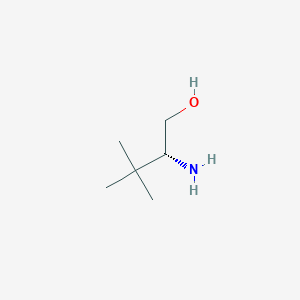


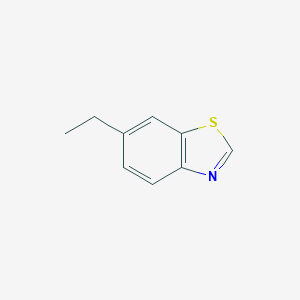
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
